molecular formula C15H22O2 B11955981 Ethyl 3-phenylheptanoate CAS No. 63473-85-8

Ethyl 3-phenylheptanoate

Cat. No.: B11955981
CAS No.: 63473-85-8
M. Wt: 234.33 g/mol
InChI Key: OFJIDOTWHOWUGE-UHFFFAOYSA-N
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Description

Ethyl 3-phenylheptanoate is an organic compound with the molecular formula C15H22O2. It is an ester, which is a type of chemical compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant fragrances and are often used in perfumes and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-phenylheptanoate can be synthesized through the esterification reaction between 3-phenylheptanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

3-phenylheptanoic acid+ethanolH2SO4Ethyl 3-phenylheptanoate+water\text{3-phenylheptanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-phenylheptanoic acid+ethanolH2​SO4​​Ethyl 3-phenylheptanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenylheptanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3-phenylheptanoic acid and ethanol.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.

Major Products

Scientific Research Applications

Ethyl 3-phenylheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-phenylheptanoate depends on its specific applicationThese interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Ethyl 3-phenylheptanoate can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent and in flavorings.

    Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.

    Ethyl benzoate: Used in the synthesis of other chemicals and as a flavoring agent.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its phenyl group contributes to its aromatic characteristics, making it valuable in applications requiring specific fragrances or flavors .

Properties

CAS No.

63473-85-8

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

ethyl 3-phenylheptanoate

InChI

InChI=1S/C15H22O2/c1-3-5-9-14(12-15(16)17-4-2)13-10-7-6-8-11-13/h6-8,10-11,14H,3-5,9,12H2,1-2H3

InChI Key

OFJIDOTWHOWUGE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=O)OCC)C1=CC=CC=C1

Origin of Product

United States

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